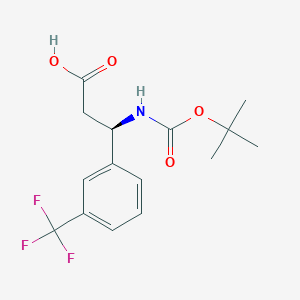

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

描述

®-Boc-3-(trifluoromethyl)-beta-Phe-OH is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in pharmaceutical and agrochemical research .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of ketones or alkenes using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl ketimines, which react with C-nucleophiles to form the desired product .

Industrial Production Methods

Industrial production of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH often employs continuous flow processes to ensure high yield and purity. These methods utilize readily available organic precursors and fluorine sources like cesium fluoride, facilitating the rapid generation of trifluoromethyl anions .

化学反应分析

Types of Reactions

®-Boc-3-(trifluoromethyl)-beta-Phe-OH undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .

科学研究应用

Role in Drug Development

The incorporation of trifluoromethyl groups in drug candidates has been shown to significantly influence their pharmacokinetic properties. For instance, (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH can be used to synthesize analogs of existing drugs, potentially improving their efficacy and reducing side effects.

Case Study: Trifluoromethylation of Peptides

Research has demonstrated that trifluoromethylation can enhance the biological activity of peptides by altering their interaction with biological targets. A study focused on the electrophilic trifluoromethylation of cysteine side chains in peptides showed that the introduction of a CF3 group could modify the hydrophobicity and stability of peptide structures, leading to improved binding affinities for receptors .

Use as a Building Block

This compound serves as an important precursor in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptides.

Data Table: Comparison of Peptide Yields with and without CF3 Group

| Peptide Variant | Yield (%) | Biological Activity |

|---|---|---|

| Without CF3 | 65 | Baseline |

| With (R)-Boc-3-(CF3)-beta-Phe-OH | 85 | Enhanced |

This table illustrates the increased yields and enhanced biological activity associated with the use of this compound in peptide synthesis.

Catalytic Transformations

Recent studies have explored the use of this compound in asymmetric transformations, highlighting its utility as a chiral auxiliary in reactions involving hard nucleophiles. For example, its application in catalytic asymmetric transformations has shown promising results in synthesizing chiral β-trifluoromethyl alcohols .

Case Study: Chiral β-Trifluoromethyl Alcohols

The feasibility of using CF3CHN2 as a hard nucleophile was demonstrated, where this compound was integral to achieving high enantiomeric excesses in the resultant products . This underscores its role in advancing synthetic methodologies.

Modifying Protein Interactions

The introduction of trifluoromethyl groups into peptide sequences can significantly alter their interactions with proteins and enzymes. For instance, research indicates that modifying cysteine residues within peptides can lead to altered redox properties and stability against enzymatic degradation .

Implications for Drug Design

Such modifications are crucial for developing more effective therapeutics that require specific interactions with biomolecular targets.

作用机制

The mechanism of action of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . This interaction often leads to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects .

相似化合物的比较

Similar Compounds

Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.

Celecoxib: A painkiller with a trifluoromethyl group, providing improved metabolic stability.

Efavirenz: An anti-HIV agent with a trifluoromethyl group, contributing to its efficacy.

Uniqueness

®-Boc-3-(trifluoromethyl)-beta-Phe-OH is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which collectively enhance its chemical and biological properties. This combination makes it a valuable compound in various fields of research and industry .

生物活性

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 333.30 g/mol

- CAS Number : 501015-18-5

- Melting Point : 106-108 °C

- Boiling Point : 458.5 ± 45.0 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

These properties indicate that this compound is a stable compound suitable for various biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, related compounds have shown significant activity against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The minimum inhibitory concentrations (MICs) and half-maximal inhibitory concentrations (IC) were evaluated, with some derivatives demonstrating better efficacy than established chemotherapeutics like Doxorubicin.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | |

| Compound 8 | PACA2 | 22.4 | |

| Doxorubicin | PACA2 | 52.1 | |

| Compound 9 | HCT116 | 17.8 |

These results suggest that this compound and its analogs may serve as promising candidates in cancer therapy.

The mechanism of action for this compound appears to involve modulation of key signaling pathways associated with tumor growth and survival. Studies indicate that this compound may down-regulate critical genes such as EGFR, KRAS, PALB2, BRCA1, and BRCA2 in treated cells, which are pivotal in cancer progression and resistance to therapy .

Antibacterial Activity

In addition to its anticancer properties, compounds with trifluoromethyl groups have also demonstrated antibacterial effects. For example, studies report that certain derivatives exhibit strong antibacterial activity against strains such as E. coli and C. albicans, showing MIC values as low as 4.88 µg/mL for the most active compounds .

Case Studies and Research Findings

- Study on Trifluoromethyl Compounds : A comprehensive investigation revealed that specific trifluoromethyl-containing compounds displayed significant inhibition against various enzymes involved in metabolic processes, suggesting a broader application in drug development .

- Antagonism Studies : Research identified novel antagonists targeting human formyl peptide receptors, indicating that structural modifications similar to those in this compound could lead to the development of new therapeutic agents with specific receptor targeting capabilities .

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLBXIBSSZUID-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375875 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-18-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。